molecular formula C8H12N2O2 B13230839 1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione

1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione

Cat. No.: B13230839
M. Wt: 168.19 g/mol
InChI Key: FBGHXHCZCKXTRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione is a compound that features a unique structure combining an azetidine ring and a pyrrolidine-2,5-dione moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione typically involves the reaction of azetidine derivatives with pyrrolidine-2,5-dione under specific conditions. One common method includes the use of N-cyanomethyl isoquinolinium chloride with 2-arylidene-1,3-indandiones and (E)-N-hydroxybenzimidoyl chlorides in a one-pot cascade double [3 + 2] cycloaddition reaction . This method yields the desired product with high diastereoselectivity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted azetidine derivatives.

Scientific Research Applications

1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: 1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both azetidine and pyrrolidine-2,5-dione rings allows for diverse chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

1-(azetidin-3-ylmethyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C8H12N2O2/c11-7-1-2-8(12)10(7)5-6-3-9-4-6/h6,9H,1-5H2

InChI Key

FBGHXHCZCKXTRK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CC2CNC2

Origin of Product

United States

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